mannosamine

Cancer Research Apoptosis Oxidative Stress

D-Mannosamine (ManN) is a C-2 epimer of glucosamine with unique stereochemistry that confers biological activities its structural analogs cannot replicate. Unlike galactosamine—which is inactive against GPI anchors—ManN selectively inhibits GPI anchor biosynthesis and is the most potent amino sugar for inducing oxidative DNA damage and caspase-dependent apoptosis (ManN >> galactosamine > glucosamine). In P. falciparum, ManN incorporates into parasite GPI anchors via a pathway absent in mammalian cells, enabling selective glycolipid labeling. For mAb manufacturing, its N-acetyl derivative (ManNAc) reduces high-mannose glycoforms. These mechanisms are stereochemistry-dependent; substitution with glucosamine or galactosamine yields inactive or divergent results. Available as hydrochloride salt (CAS 5505-63-5) with ≥98% purity. Ships globally for R&D use.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
Cat. No. B8667444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemannosamine
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)O
InChIInChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1
InChIKeyMSWZFWKMSRAUBD-CBPJZXOFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannosamine: A Unique Amino Sugar for Targeted Glycosylation Modulation


D-Mannosamine (2-deoxy-2-amino-D-mannose; ManN) is a hexosamine that serves as a critical tool for modulating glycosylation pathways in eukaryotic cells [1]. As a C-2 epimer of D-glucosamine (GlcN) and distinct from D-galactosamine (GalN) and N-acetyl-D-mannosamine (ManNAc), its unique stereochemistry at the C-2 position confers a distinct set of biological activities not shared by its close structural analogs [2]. ManN acts as a potent inhibitor of glycosylphosphatidylinositol (GPI) anchor biosynthesis and can be utilized as a metabolic precursor in sialic acid engineering, making it a compound of high interest for researchers investigating cell surface biology, parasitology, and therapeutic development [1][2].

Why D-Mannosamine Cannot Be Substituted by Other Amino Sugars in Research


D-Mannosamine exhibits a distinct pharmacological and biochemical profile that precludes its simple substitution with other hexosamines like D-glucosamine or D-galactosamine. While all three are amino sugars, their different stereochemistry at the C-2 and C-4 positions leads to divergent metabolic fates and biological effects [1]. Critically, the order of potency for inducing oxidative DNA damage and apoptosis is D-mannosamine >> D-galactosamine > D-glucosamine, demonstrating a clear functional hierarchy that is directly related to their specific molecular structures [1]. Furthermore, mannosamine's unique ability to act as an inhibitor of GPI anchor biosynthesis is not equally shared by galactosamine, which is inactive in this system, highlighting that even subtle structural differences can result in a complete loss of function [2]. This specificity mandates the use of the correct compound for achieving targeted, reproducible experimental outcomes.

Quantitative Evidence for the Superior Performance of D-Mannosamine in Key Research Applications


D-Mannosamine as the Most Potent Inducer of Oxidative DNA Damage and Apoptosis Among Common Amino Sugars

In a comparative study evaluating the antitumor actions of amino sugars, D-mannosamine (ManN) demonstrated a significantly higher capacity to induce oxidative DNA damage and apoptosis compared to D-galactosamine (GalN) and D-glucosamine (GlcN). The order of cytotoxic effects was established as ManN >> GalN > GlcN [1]. Furthermore, the formation of DNA ladders, a hallmark of apoptosis, was observed only with ManN treatment, and this effect was inhibited by a caspase inhibitor, confirming the activation of apoptotic pathways [1].

Cancer Research Apoptosis Oxidative Stress

Selective Inhibition of GPI Anchor Biosynthesis by D-Mannosamine Not Shared by Galactosamine

D-Mannosamine acts as a potent and specific inhibitor of glycosylphosphatidylinositol (GPI) anchor formation, a critical post-translational modification for many cell surface proteins. A direct comparative study demonstrated that while mannosamine inhibited the incorporation of mannose into the glycan portion of GPI precursors in a dose-dependent manner, the structurally similar amino sugar galactosamine was completely inactive in this system [1]. Glucosamine was also found to inhibit mannose incorporation, but the distinct mechanism and downstream effects of mannosamine provide unique experimental utility [1].

Glycobiology GPI-Anchor Cell Surface Proteins

D-Mannosamine Functions as a Non-Natural Substrate to Replace Glucosamine in P. falciparum GPIs

In the malaria parasite Plasmodium falciparum, D-mannosamine demonstrates a unique and species-specific metabolic fate. Unlike in mammalian systems where it inhibits GPI synthesis, mannosamine does not block parasite development or GPI biosynthesis [1]. Instead, it is converted at a high rate into glucosamine and is subsequently incorporated into the parasite's GPI anchors in place of the natural glucosamine residue, forming novel Man3-ManN-PI structures [1]. This specific utilization has not been described for any other cellular or parasitic system [1].

Parasitology Metabolic Engineering Malaria

D-Mannosamine's N-Acetyl Derivative (ManNAc) Precisely Modulates Monoclonal Antibody Glycosylation

In bioprocessing, the N-acetylated derivative of mannosamine, N-acetyl-D-mannosamine (ManNAc), offers a unique advantage in controlling the quality attributes of therapeutic monoclonal antibodies (mAbs). Unlike traditional methods that often result in suboptimal outcomes, ManNAc selectively targets and reduces the high mannose (Man5) glycoform variant without compromising other critical product quality attributes (PQAs) [1]. This selective modulation is crucial for improving mAb pharmacokinetics [1].

Biopharmaceuticals Glycoengineering Monoclonal Antibodies

Proven Research and Industrial Applications for D-Mannosamine and Its Derivatives


Investigating GPI-Anchor Dependent Processes in Mammalian Cells

Utilize D-mannosamine (ManN) as a selective inhibitor of GPI anchor biosynthesis to study the role of GPI-anchored proteins in cell signaling, adhesion, and polarity. Its specific activity, contrasted with the inactivity of galactosamine, makes it a precise tool for these studies [1]. This application is directly supported by evidence showing dose-dependent inhibition of mannose incorporation into GPI precursors [1].

Metabolic Engineering and Study of Unique Pathways in Malaria Parasites

Employ D-mannosamine to probe the unique glycobiology of P. falciparum. Its ability to be incorporated into GPI anchors in place of glucosamine, a phenomenon not observed in mammalian cells, allows for the specific labeling and study of parasite glycolipids and the development of novel anti-malarial strategies [2].

Inducing Oxidative Stress and Apoptosis in Cancer Research Models

Leverage D-mannosamine as the most potent amino sugar for inducing oxidative DNA damage and apoptosis, as demonstrated by its superior activity compared to D-galactosamine and D-glucosamine [3]. Its ability to exclusively induce DNA ladder formation makes it a valuable compound for investigating caspase-dependent cell death pathways [3].

Precise Glycoengineering of Therapeutic Monoclonal Antibodies

Implement N-acetyl-D-mannosamine (ManNAc) as a novel cell culture additive to selectively reduce high mannose (Man5) glycoforms on monoclonal antibodies, thereby improving their pharmacokinetic profile and ensuring product consistency without impacting other quality attributes [4].

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